SY-LB-35

BMP Signaling Canonical/Non-canonical Pathways Bone Regeneration

SY-LB-35 (CAS 2603461-70-5, C15H11N3O) is a small molecule indolyl-benzimidazole compound identified as a first-in-series, full agonist of bone morphogenetic protein (BMP) receptor signaling. As the first reported synthetic small molecule capable of fully and robustly activating both canonical (Smad) and non-canonical (PI3K/Akt, ERK, p38, JNK) BMP pathways in a receptor-dependent manner, it represents a novel chemical biology tool distinct from protein-based recombinant BMPs or partial modulators.

Molecular Formula C15H11N3O
Molecular Weight 249.27 g/mol
Cat. No. B12391187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSY-LB-35
Molecular FormulaC15H11N3O
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC4=C(N3)C=CC(=C4)O
InChIInChI=1S/C15H11N3O/c19-10-5-6-11-9(7-10)8-14(16-11)15-17-12-3-1-2-4-13(12)18-15/h1-8,16,19H,(H,17,18)
InChIKeyMIVGVAZQKUNNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SY-LB-35 Procurement Guide: Differentiating the First-in-Class Small Molecule BMP Receptor Agonist


SY-LB-35 (CAS 2603461-70-5, C15H11N3O) is a small molecule indolyl-benzimidazole compound identified as a first-in-series, full agonist of bone morphogenetic protein (BMP) receptor signaling [1]. As the first reported synthetic small molecule capable of fully and robustly activating both canonical (Smad) and non-canonical (PI3K/Akt, ERK, p38, JNK) BMP pathways in a receptor-dependent manner, it represents a novel chemical biology tool distinct from protein-based recombinant BMPs or partial modulators [2]. Its unique mechanism and in vitro potency profile necessitate a targeted procurement approach based on quantitative differentiation, not generic substitution.

Why SY-LB-35 Cannot Be Substituted by Generic BMP Modulators or In-Class Analogs


SY-LB-35 is distinguished from other BMP pathway modulators by its dual nature as a full agonist capable of activating the entire BMP signaling repertoire and as the first known small molecule to do so [1]. Generic substitution is scientifically unsound because other small molecules (e.g., BMP signaling agonist sb4, EC50 = 73.6 nM) are partial agonists, while closely related analog SY-LB-57 demonstrates an IC50 of 807.93 μM in C2C12 cells—a nearly 1000-fold difference in potency compared to SY-LB-35's effective range (0.01-10 μM) . Furthermore, no other compound has been shown to recapitulate the full signaling signature of recombinant BMP2 in a BMP receptor type I-dependent manner. Using an incorrect or less potent analog can lead to null or misleading experimental results, particularly in assays requiring robust, BMP-like pathway activation.

Quantitative Evidence for SY-LB-35 Differentiation: Comparative Performance Data


SY-LB-35 vs. Recombinant BMP2: Functional Mimicry of Full Signaling Activation

SY-LB-35 functionally mimics the signaling profile of recombinant BMP2. Unlike partial agonists, SY-LB-35 (0.01-10 μM) stimulated both canonical Smad phosphorylation/nuclear translocation and non-canonical PI3K/Akt, ERK, p38, and JNK pathways in C2C12 myoblasts, a response pattern identical to that induced by BMP2 (50 ng/mL) [1]. Furthermore, SY-LB-35 (1 µM) induced cytoplasmic translocation of phosphorylated Akt after 15 min, mirroring BMP2 [2]. This full activation of all BMP-associated pathways is not consistently observed with other small molecule BMP modulators .

BMP Signaling Canonical/Non-canonical Pathways Bone Regeneration

SY-LB-35 vs. SY-LB-57: Superior Potency and Bioactivity in Cell Viability Assays

Direct comparison of the two first-in-series compounds reveals a major divergence in potency and biological effect. SY-LB-35 (1-100 µM) increases C2C12 cell number and viability and shifts cells into proliferative S and G2/M phases [1]. In stark contrast, SY-LB-57 at similar concentrations (0.01-1000 μM) induces cell proliferation with an IC50 of 807.93 μM, demonstrating significantly lower potency . This indicates that the structural differences between these close analogs confer a >100-fold difference in effective concentration for inducing a proliferative response. Furthermore, while SY-LB-35 at 100 μM showed a viability reduction of 69% vs. control, SY-LB-57 at the same concentration reduced viability by 96%, demonstrating a more profound cytotoxic effect [2].

Cell Proliferation Muscle Regeneration Myoblast Cell Line

Target Engagement Validation: SY-LB-35 Activity is Contingent on BMP Receptor Type I

The biological activity of SY-LB-35 is not a general cellular effect but is specifically mediated through engagement of its intended target. Co-treatment with LDN-193189, a selective inhibitor of BMP type I receptor kinases, completely blocked SY-LB-35-induced Smad phosphorylation and its pro-proliferative effects on C2C12 cell viability [1]. This demonstrates that SY-LB-35's agonism is strictly dependent on BMP receptor type I activity, providing a clear, pharmacologically tractable mechanism of action that distinguishes it from non-specific pathway modulators.

Target Validation Pharmacological Specificity BMP Receptor

Physicochemical Advantage: SY-LB-35 Demonstrates Superior Solubility for in vitro Assays

SY-LB-35 exhibits high solubility in DMSO, a critical parameter for reproducible in vitro experimental workflows. Vendor technical data indicates solubility up to 100 mg/mL (401.17 mM) in DMSO , which is a high concentration for a small molecule of this class. This contrasts with the more typical solubility of 10 mM noted for other BMP pathway probes . High DMSO solubility minimizes the volume of organic solvent introduced into cell culture, reducing potential vehicle-related toxicity and enabling the preparation of concentrated stock solutions for high-throughput screening or wide dose-response ranges. Additionally, clear solutions can be achieved at ≥2.5 mg/mL (10.03 mM) .

Compound Solubility DMSO Stock Preparation Assay Development

SY-LB-35: Recommended Research and Industrial Applications Based on Verified Evidence


Functional Replacement of Recombinant BMP2 in Cell-Based Assays

Researchers studying the full BMP signaling cascade (both Smad and non-canonical pathways) in cell lines like C2C12 myoblasts should use SY-LB-35 as a cost-effective, chemically stable alternative to recombinant BMP2. The compound fully mimics BMP2's signaling profile at concentrations of 0.01-10 μM, enabling experiments that require precise dosing and reduced batch-to-batch variability inherent to protein growth factors [1].

In vitro Model for Proliferative Muscle Cell Studies

SY-LB-35 is an ideal chemical probe for studies involving myoblast proliferation and cell cycle entry. Its proven ability to increase cell number and shift C2C12 cells into the S and G2/M phases at low micromolar concentrations makes it a specific tool for dissecting the role of BMP signaling in muscle growth and regeneration [2]. Due to its potency advantage over close analog SY-LB-57 (>80-fold), SY-LB-35 is the superior choice for assays where robust, non-cytotoxic induction of proliferation is required.

Wound Healing and Cell Migration Assays with Defined BMP Activation

The compound's efficacy in promoting wound closure in scrape-wounded C2C12 cell cultures validates its use in in vitro models of tissue repair. Researchers investigating the role of BMP signaling in cell migration and wound healing can utilize SY-LB-35 (0.01-10 μM) to stimulate the process in a defined and reproducible manner, avoiding the complexities of serum or growth factor cocktails [3].

High-Throughput Screening (HTS) for BMP Pathway Modulators

SY-LB-35's exceptionally high DMSO solubility (up to 100 mg/mL, 401.17 mM) and ability to be formulated into clear solutions makes it an excellent positive control or probe compound for automated HTS campaigns. This solubility profile allows for the preparation of highly concentrated stock solutions, minimizing the DMSO footprint in assay plates and reducing vehicle-related interference, a critical factor in large-scale screening reliability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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